3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

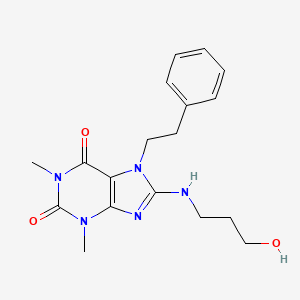

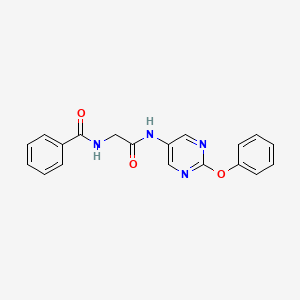

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is a chemical compound with the CAS Number: 2096336-30-8 . It has a molecular weight of 215.99 . The IUPAC name for this compound is 3-ethoxy-2,4-difluoro-5-methylphenylboronic acid .

Molecular Structure Analysis

The InChI code for 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is 1S/C9H11BF2O3/c1-3-15-9-7 (11)5 (2)4-6 (8 (9)12)10 (13)14/h4,13-14H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.99 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

“3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid” is a chemical compound with the CAS Number: 2096336-30-8 and a molecular weight of 215.99 .

Boronic acids, such as “3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid”, are commonly used in various scientific fields, particularly in organic chemistry. They are often used as reagents in Suzuki-Miyaura cross-coupling reactions , which is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction. In these reactions, boronic acids are coupled with organic halides in the presence of a base and a palladium catalyst .

- Boronic acids are often used as reagents in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction. In these reactions, boronic acids are coupled with organic halides in the presence of a base and a palladium catalyst .

- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the organic halide, a base, and a palladium catalyst under suitable reaction conditions .

- The outcome of these reactions is the formation of a new carbon-carbon bond, which can be used to synthesize a wide range of organic compounds .

- 3,4-Difluorophenylboronic acid, a similar compound to “3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid”, can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl or heteroaryl halides under suitable reaction conditions .

- The outcome of these reactions is the formation of fluorinated biaryl derivatives, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .

- 3,4-Difluorophenylboronic acid can also be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl aldehydes and a Ni catalyst under suitable reaction conditions .

- The outcome of these reactions is the formation of flurodiarylmethanols, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .

Suzuki-Miyaura Coupling Reactions

Synthesis of Fluorinated Biaryl Derivatives

Synthesis of Flurodiarylmethanols

- Boronic acids can be used for Pd-catalyzed direct arylation . This process involves the direct introduction of an aryl group into a substrate in the presence of a palladium catalyst .

- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the substrate and a palladium catalyst under suitable reaction conditions .

- The outcome of these reactions is the formation of a new arylated compound .

- Boronic acids can be used for highly effective synthesis using palladium-catalyzed arylation . This process involves the introduction of an aryl group into a substrate in the presence of a palladium catalyst .

- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the substrate and a palladium catalyst under suitable reaction conditions .

- The outcome of these reactions is the formation of a new arylated compound .

- Boronic acids can be used for Suzuki-Miyaura cross-coupling reactions in water . This process involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl halide, a base, and a palladium catalyst under suitable reaction conditions .

- The outcome of these reactions is the formation of a new carbon-carbon bond .

Pd-catalyzed Direct Arylation

Highly Effective Synthesis Using Palladium-catalyzed Arylation

Suzuki-Miyaura Cross-coupling in Water

Eigenschaften

IUPAC Name |

(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCHCBGEJXKDLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide](/img/structure/B2365713.png)

![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)

![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)

![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)